4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile
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Overview
Description
Compounds with structures similar to the one you provided are often part of a larger group of organic compounds known as heterocyclic compounds . These compounds are characterized by rings that contain atoms of at least two different elements . They are of great interest in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of these types of compounds often involves cyclization processes or domino reactions . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of these compounds is often complex and can involve multiple rings and functional groups . The exact structure would depend on the specific compound .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific structure and functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure . Some general properties that might be relevant include solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-14-17-5-7-18(8-6-17)15-25-11-9-19(10-12-25)16-26-22(27)13-20-3-1-2-4-21(20)24-26/h5-8,13,19H,1-4,9-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZCGSBDBYBQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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